molecular formula C10H19N B14422232 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine CAS No. 87401-54-5

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine

Cat. No.: B14422232
CAS No.: 87401-54-5
M. Wt: 153.26 g/mol
InChI Key: BEWXYPZHCLQGRZ-UHFFFAOYSA-N
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Description

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is a bicyclic compound that belongs to the class of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine can be achieved through several methods. One notable method involves the reaction of (Z)-1-iodo-1,6-diene with an alkyne via a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides excellent diastereoselectivity and yields the desired compound efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and gold catalysts in a relay catalysis system ensures high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on charcoal is a typical reducing agent.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically results in fully saturated derivatives.

Scientific Research Applications

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, conformationally restricted analogues based on this compound have shown activity as GABA analogues, interacting with GABA receptors and influencing neurotransmission . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1H-cyclopenta[b]pyridine: A similar compound with a slightly different substitution pattern.

    Cyclopenta[b]pyridine derivatives: These include various substituted derivatives with different functional groups.

Uniqueness

1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conformational restriction enhances its potency and selectivity towards biological targets compared to more flexible analogues .

Properties

CAS No.

87401-54-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,4-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine

InChI

InChI=1S/C10H19N/c1-8-6-7-11(2)10-5-3-4-9(8)10/h8-10H,3-7H2,1-2H3

InChI Key

BEWXYPZHCLQGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C2C1CCC2)C

Origin of Product

United States

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